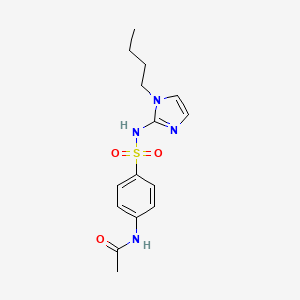![molecular formula C12H10ClN3O2S B12939423 6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid CAS No. 6307-59-1](/img/structure/B12939423.png)
6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-Chlorophenyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with a 2-chlorophenylamino group at the 6-position, a methylthio group at the 2-position, and a carboxylic acid group at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Chlorophenyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the 2-Chlorophenylamino Group: The 2-chlorophenylamino group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a 2-chlorophenylamine with a suitable pyrimidine derivative.
Introduction of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction, where a methylthiolating agent reacts with the pyrimidine derivative.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction, typically involving the reaction of a suitable pyrimidine derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of 6-((2-Chlorophenyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reactions mentioned above can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenylamino group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-((2-Chlorophenyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-((2-Chlorophenyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-((2-Bromophenyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid
- 6-((2-Fluorophenyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid
- 6-((2-Methylphenyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid
Uniqueness
6-((2-Chlorophenyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid is unique due to the presence of the 2-chlorophenylamino group, which imparts distinct electronic and steric properties to the compound
Properties
CAS No. |
6307-59-1 |
|---|---|
Molecular Formula |
C12H10ClN3O2S |
Molecular Weight |
295.75 g/mol |
IUPAC Name |
6-(2-chloroanilino)-2-methylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H10ClN3O2S/c1-19-12-15-9(11(17)18)6-10(16-12)14-8-5-3-2-4-7(8)13/h2-6H,1H3,(H,17,18)(H,14,15,16) |
InChI Key |
HYMMYBCJIZLOHC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)NC2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


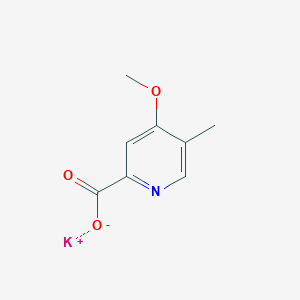
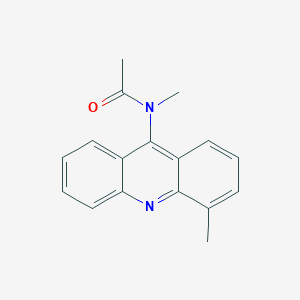
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B12939359.png)
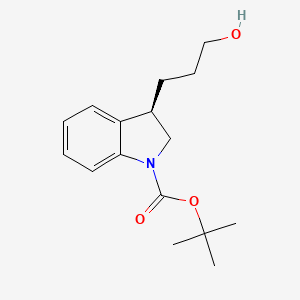

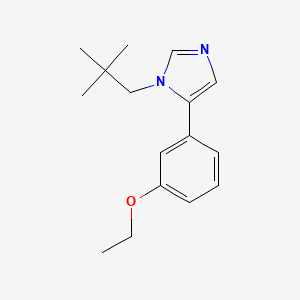
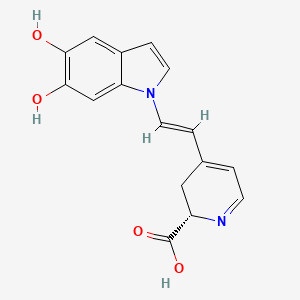
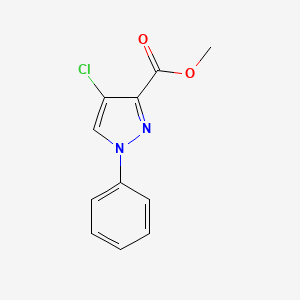
![1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one](/img/structure/B12939403.png)
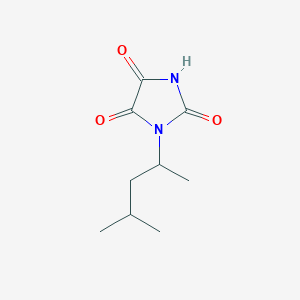
![8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12939416.png)
![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12939424.png)
